7-Bromo-1-(trideuteriomethyl)indazole is a synthetic compound classified as an indazole derivative, which is notable for its bromine substitution at the seventh position and the presence of a trideuteriomethyl group at the first position. This compound is of interest in pharmaceutical research, particularly in the context of cancer treatment and enzyme inhibition, due to its potential interactions with biological targets.
The compound can be sourced from various chemical suppliers and is often utilized in research settings focused on medicinal chemistry. The CAS number for 7-Bromo-1-(trideuteriomethyl)indazole is 2925084-33-7, and it has a molecular formula of C8H4D3N2Br with a molecular weight of approximately 214.08 g/mol .
7-Bromo-1-(trideuteriomethyl)indazole falls under the category of heterocyclic compounds, specifically indazoles. Indazoles are characterized by their bicyclic structure comprising a five-membered ring fused to a six-membered aromatic ring. This compound's unique isotopic labeling with deuterium enhances its utility in studies involving metabolic pathways and drug action mechanisms.
The synthesis of 7-Bromo-1-(trideuteriomethyl)indazole typically involves the bromination of indazole derivatives followed by the introduction of the trideuteriomethyl group. A common method for synthesizing indazole derivatives includes the reaction of hydrazine with appropriate carbonyl compounds.
The detailed synthetic route may vary, but yields are generally high, often exceeding 90% under optimized conditions .
The molecular structure of 7-Bromo-1-(trideuteriomethyl)indazole features:
This structural arrangement contributes to its chemical reactivity and biological properties.
7-Bromo-1-(trideuteriomethyl)indazole can participate in various chemical reactions, including:
Common reagents for these reactions include bases like sodium hydroxide for nucleophilic substitutions and electrophiles for aromatic substitutions. Reaction conditions typically involve solvents such as dimethyl sulfoxide or ethanol under controlled temperatures .
The mechanism of action for 7-Bromo-1-(trideuteriomethyl)indazole involves its interaction with specific biological targets, particularly enzymes associated with cancer pathways. The bromine atom enhances electrophilicity, allowing it to form reversible covalent bonds with nucleophilic sites on proteins or enzymes.
This compound's trideuteriomethyl group also aids in tracing metabolic pathways in pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion processes .
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm the compound's structure and purity levels .
7-Bromo-1-(trideuteriomethyl)indazole has significant applications in scientific research:
The strategic incorporation of deuterium at the N1-position of 7-bromoindazole leverages kinetic isotope effects (KIEs) to modulate metabolic stability without altering steric or electronic properties. Isotopic labeling specifically targets the N-H bond, replacing it with N-CD₃ to impede oxidative metabolism—a critical consideration for CNS-targeting pharmaceuticals where 7-bromoindazole serves as a key intermediate [2] [4]. Methodologically, this involves two complementary approaches:
Chen et al. demonstrated that α-diazomethylphosphonates serve as effective precursors for deuterated diazo intermediates, facilitating [3+2] cycloadditions with arynes to construct deuterated indazole cores with isotopic purity >95% [1]. Electrochemical N-acylation further enables selective deuteration at N1 by generating indazole anions in situ prior to deuteration [1].
Table 1: Isotopic Labeling Efficiency in Indazole Derivatives
Method | Isotopic Purity (%) | Regioselectivity | Limitations |
---|---|---|---|
Electrochemical N-Deuteration | 92-95 | N1-specific | Requires anhydrous conditions |
Deuteromethyl Iodide Alkylation | 88-93 | N1 > N2 (7:1) | Competing O-alkylation |
Cyclocondensation w/CD₃NHNH₂ | 85-90 | Low (indazole mix) | Forms 1H/2H-tautomer impurities |
Regioselective bromination at the C7-position exploits the inherent electronic bias of the indazole ring and metal-directed coordination. Two dominant synthetic routes are employed:1. Directed Ortho-Metalation (DoM):- N1-protected indazoles (e.g., SEM-protected) undergo Pd(0)-catalyzed bromination using NBS, achieving >85% C7-selectivity. The directing group (e.g., SEM) coordinates Pd to orient halogenation at the electron-deficient C7 position [1] [3].2. Aryne Cycloaddition with Brominated Synthons:- o-Bromo-(trimethylsilyl)aryl triflates react with deuterated diazo compounds via CsF-induced aryne generation. This [3+2] cycloaddition directly installs bromine and CD₃ simultaneously, bypassing late-stage functionalization challenges [1] [3].
Xu and Peng’s copper-catalyzed cascade couples 2-bromobenzonitriles with hydrazine carboxylates, enabling access to 3-amino-7-bromoindazoles—versatile intermediates for further functionalization [1]. Notably, C3-substituents (e.g., amino, phosphonate) direct electrophilic bromination to C7 by deactivating C5/C6 positions [1] [4].
Table 2: Bromination Methods for 7-Bromoindazole Synthesis
Substrate | Catalyst System | Bromination Agent | C7 Selectivity (%) | Yield (%) |
---|---|---|---|---|
N1-SEM-indazole | Pd₂(dba)₃/XPhos | N-Bromosuccinimide | 87 | 78 |
3-Aminoindazole | CuI/1,10-phenanthroline | Br₂ | 93 | 82 |
o-Bromoaryne + CD₃N₂PO(OR)₂ | CsF (aryne activator) | Pre-installed Br | 100 | 91 |
Nucleophilic Substitution:
Reductive Deuteration:
Critical factors influencing method selection include:
Regioselective formation of 1-CD₃-indazoles (vs. 2H-tautomers) is achievable through three tautomer-controlled routes:
Table 3: Cyclocondensation Routes to 7-Bromo-1-(trideuteriomethyl)indazole
Method | Key Intermediate | Reagent/Conditions | N1-Regioselectivity |
---|---|---|---|
Aryne [3+2] Cycloaddition | CD₃N₂PO(OEt)₂ | o-Bromoaryl triflate, CsF, 25°C | 1-CD₃:2-CD₃ = 9:1 |
Hydrazone Cyclization | (2-Bromo-6-methylphenylazo)-CD₃-t-butylsulfide | KOtBu, DMSO, 20°C, 2h | 1-CD₃ only |
Oxidative N-N Coupling | 2-(CD₃NH-methyl)-bromoaniline | PIFA, CH₂Cl₂, 0°C to rt | Exclusive 1-CD₃ |
Maximizing D₃-incorporation (>99%) requires controlling three parameters:
Isotopic analysis via LC-MS/MS monitors deuterium distribution. Common side reactions include:
Wang’s hydroxylamine-mediated indazole synthesis offers a solution: Cyclization in deuterated solvents (DMSO-d₆) with CD₃NHOH builds deuterium into the ring during formation, achieving 97% isotopic purity [1].
Comprehensive Compound Table
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1